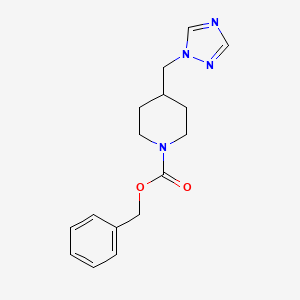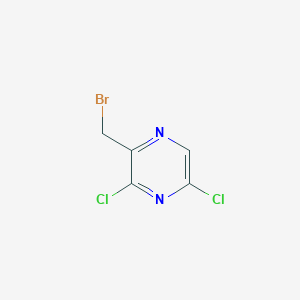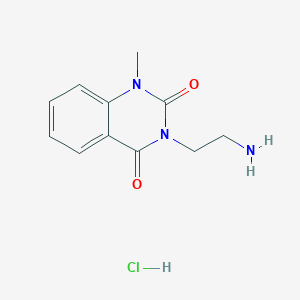
3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride
Descripción general
Descripción
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecule contains a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. It also has an aminoethyl group attached to the 3-position and a methyl group attached to the 1-position of the quinazoline core .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Quinazolines are generally stable compounds. They are typically solids at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Rearrangement:
- 3-Aminoquinoline-2,4-diones have been stereoselectively reduced to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. Subsequent conversion to other compounds like 3,3a-dihydrooxazolo[4,5-c]quinoline-2,4(5H,9bH)-diones and the deamination of these products has been explored, leading to a variety of compounds including 3-alkyl/aryl-2,3-dihydro-1H-indol-2-ones (Klásek, Lyčka, Rouchal, Rudolf, & Růžička, 2014).
Catalysis and Synthesis of Derivatives:
- Research has demonstrated the use of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as an effective catalytic system for the synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, highlighting its potential in efficient and environmentally friendly chemical synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Structural and Molecular Analysis:
- The crystal structure of related quinazoline derivatives, such as 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, has been analyzed, providing insights into the molecular configuration and bonding characteristics of these compounds, which are critical for understanding their chemical behavior and potential applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Pharmacological Potential:
- Although explicitly excluding drug use and dosage, it's notable that related quinazoline derivatives have been explored for their pharmacological potential, particularly as antagonists at ionotropic glutamate receptors, which may inform further research into the broader applications of these compounds (Colotta, Lenzi, Catarzi, Varano, Squarcialupi, Costagli, Galli, Ghelardini, Pugliese, Maraula, Coppi, Pellegrini-Giampietro, Sabbadin, & Moro, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1-methylquinazoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMKKIIGJFIGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




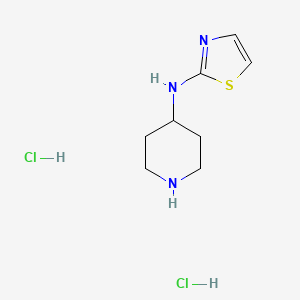


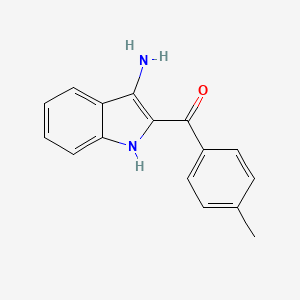


![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
